2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole
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Overview
Description
2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery due to their broad substrate scope and functionalization potential .
Preparation Methods
The synthesis of 2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with octylsulfonyl ethyl sulfide under specific conditions. The reaction is catalyzed by various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions may vary, but common methods include solvent-free conditions at elevated temperatures .
Chemical Reactions Analysis
2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in drug discovery and development due to its biological activities.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
2-{[2-(Octylsulfonyl)ethyl]sulfanyl}-1,3-benzoxazole can be compared with other benzoxazole derivatives, such as:
2-aryl benzoxazole: Known for its antimicrobial and anticancer activities.
2-methylthio-3-arylquinoxalines: Exhibits similar biological activities but with different structural features.
2-(chloromethyl)-1H-benzo[d]imidazole: Used in the synthesis of various heterocyclic compounds with medicinal properties
This compound’s unique structure and functional groups make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H25NO3S2 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(2-octylsulfonylethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C17H25NO3S2/c1-2-3-4-5-6-9-13-23(19,20)14-12-22-17-18-15-10-7-8-11-16(15)21-17/h7-8,10-11H,2-6,9,12-14H2,1H3 |
InChI Key |
CDESOPBPRYGGEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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